(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(pyridin-3-ylmethyl)hex-4-enamide
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Overview
Description
The compound “(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(pyridin-3-ylmethyl)hex-4-enamide” is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, featuring a benzofuran core and a pyridine moiety, suggests it may possess interesting biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. A possible synthetic route could include:
Formation of the Benzofuran Core: This step might involve the cyclization of a suitable precursor under acidic or basic conditions to form the benzofuran ring.
Introduction of the Dimethoxy and Methyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents.
Formation of the Hex-4-enamide Chain: This step could involve the coupling of the benzofuran derivative with a suitable hex-4-enamide precursor under conditions such as palladium-catalyzed cross-coupling.
Attachment of the Pyridine Moiety: The final step might involve the nucleophilic substitution of the pyridine derivative with the intermediate compound to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the benzofuran ring can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could yield alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure suggests it may have biological activity, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.
Industry: The compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological activity. For example, if it has anticancer activity, it might inhibit specific enzymes or signaling pathways involved in cell proliferation. Molecular targets could include kinases, receptors, or transcription factors.
Comparison with Similar Compounds
Similar Compounds
(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(pyridin-3-ylmethyl)hex-4-enamide: can be compared with other benzofuran derivatives, such as:
Uniqueness
The presence of the pyridine moiety and the specific substitution pattern on the benzofuran core make this compound unique. These structural features could confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C24H28N2O5 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-(pyridin-3-ylmethyl)hex-4-enamide |
InChI |
InChI=1S/C24H28N2O5/c1-15(8-10-20(27)26-13-17-6-5-11-25-12-17)7-9-18-22(29-3)16(2)19-14-31-24(28)21(19)23(18)30-4/h5-7,11-12H,8-10,13-14H2,1-4H3,(H,26,27)/b15-7+ |
InChI Key |
KSZXOCVCTKDSAB-VIZOYTHASA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCC3=CN=CC=C3)OC |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCC3=CN=CC=C3)OC |
Origin of Product |
United States |
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